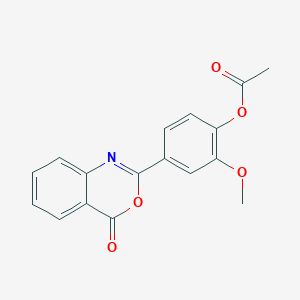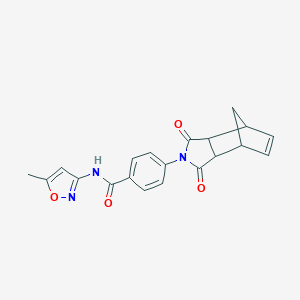![molecular formula C20H16N2O5 B303215 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate, also known as FFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FFA is a derivative of 5-fluorouracil, a chemotherapy drug, and has been shown to exhibit antitumor and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate is not fully understood, but it is believed to involve the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis. By inhibiting this enzyme, 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate may prevent the growth and proliferation of cancer cells. 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may act as an anti-inflammatory agent.
Biochemical and Physiological Effects:
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has been shown to exhibit antitumor and anti-inflammatory properties in vitro and in vivo. In animal studies, 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has been shown to inhibit the growth of tumors and reduce inflammation. 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has also been shown to inhibit the growth of bacteria and viruses, suggesting potential applications in the field of microbiology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate is its potential as a cancer therapy and anti-inflammatory agent. However, 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has also been shown to exhibit cytotoxic effects on normal cells, suggesting that it may have limitations as a therapeutic agent. Additionally, 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate is a relatively new compound and its safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several potential future directions for research on 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate. One area of interest is the development of 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate derivatives with improved safety and efficacy profiles. Another area of interest is the exploration of 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate's potential applications in the field of microbiology. Finally, further studies are needed to fully understand the mechanism of action of 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate and its potential as a cancer therapy and anti-inflammatory agent.
Synthesemethoden
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate can be synthesized through a multistep process involving the reaction of 4-(2-furoylamino)aniline with 3-nitrobenzoyl chloride, followed by reduction with tin (II) chloride and acetylation with acetic anhydride. The resulting product is a white crystalline powder with a melting point of 210-212°C.
Wissenschaftliche Forschungsanwendungen
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor and anti-inflammatory properties, making it a potential candidate for cancer therapy and the treatment of inflammatory diseases such as rheumatoid arthritis. 3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate has also been shown to inhibit the growth of bacteria and viruses, suggesting potential applications in the field of microbiology.
Eigenschaften
Produktname |
3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate |
|---|---|
Molekularformel |
C20H16N2O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
[3-[[4-(furan-2-carbonylamino)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H16N2O5/c1-13(23)27-17-5-2-4-14(12-17)19(24)21-15-7-9-16(10-8-15)22-20(25)18-6-3-11-26-18/h2-12H,1H3,(H,21,24)(H,22,25) |
InChI-Schlüssel |
TULRFDPKWIFCSS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)




![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)
![2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)
![4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303154.png)
![5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid](/img/structure/B303157.png)
![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide](/img/structure/B303162.png)